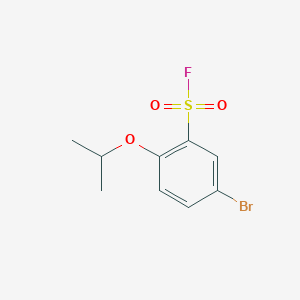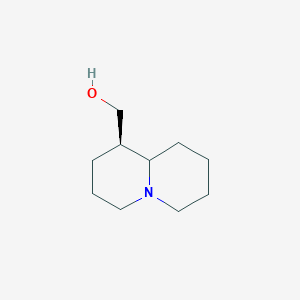![molecular formula C12H19N3O B2716519 N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)pivalamide CAS No. 2034404-28-7](/img/structure/B2716519.png)
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)pivalamide can be achieved through various synthetic routes. One common method involves the hydrogenation of pyrazolo[1,5-a]pyridines, which can be synthesized via 1,3-dipolar cycloaddition reactions. In this process, a bicyclic sydnone reacts with a propargylic acid amide to form the pyrazolopyridine core, which is then hydrogenated to yield the desired compound .
Industrial production methods for this compound may involve optimization of reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the hydrogenation process.
Analyse Des Réactions Chimiques
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)pivalamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve halogenation or alkylation, depending on the desired functional group modifications.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines.
Applications De Recherche Scientifique
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)pivalamide has several scientific research applications. In medicinal chemistry, it is studied for its potential as a core structure in the development of new therapeutic agents. Its unique structure allows for the exploration of various biological activities, including antiviral, antibacterial, and anticancer properties .
In biology, this compound is used as a tool to study molecular interactions and pathways. It can serve as a ligand in binding studies to identify potential targets for drug development. Additionally, its derivatives are explored for their ability to modulate specific biological processes, making it valuable in the field of chemical biology.
In the industrial sector, this compound is utilized in the synthesis of agrochemicals and other specialty chemicals. Its versatility in chemical reactions makes it a useful intermediate in the production of various compounds.
Mécanisme D'action
The mechanism of action of N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)pivalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .
For example, in antiviral research, this compound may act as an inhibitor of viral enzymes, preventing the replication of the virus. In cancer research, it may interfere with signaling pathways that promote tumor growth and survival.
Comparaison Avec Des Composés Similaires
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)pivalamide can be compared to other similar compounds, such as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives. These compounds share a similar core structure but differ in their functional groups and substituents.
One unique aspect of this compound is its pivalamide group, which may confer specific properties such as increased stability or enhanced binding affinity to certain targets. Other similar compounds include 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6-dicarboxylic acid and its derivatives .
By comparing these compounds, researchers can gain insights into the structure-activity relationships and identify key features that contribute to their biological activity and potential therapeutic applications.
Propriétés
IUPAC Name |
2,2-dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-12(2,3)11(16)14-9-5-7-15-10(8-9)4-6-13-15/h4,6,9H,5,7-8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBJWXUJRGQBDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCN2C(=CC=N2)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B2716438.png)
![4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2716440.png)



![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2716446.png)



![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2716453.png)
![2-(1,2-benzoxazol-3-yl)-N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide](/img/structure/B2716454.png)
![3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1-[(trifluoromethyl)sulfonyl]-1H-pyrazole](/img/structure/B2716455.png)


